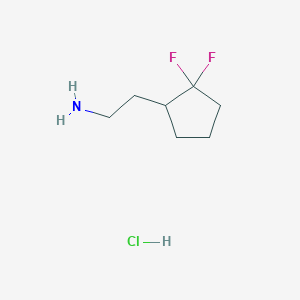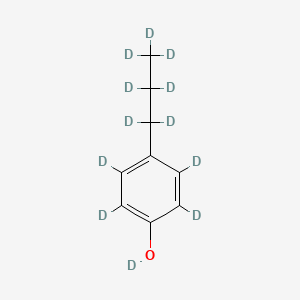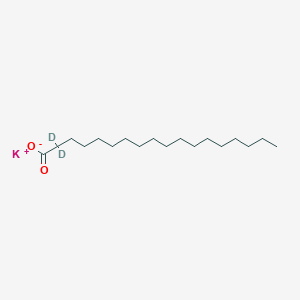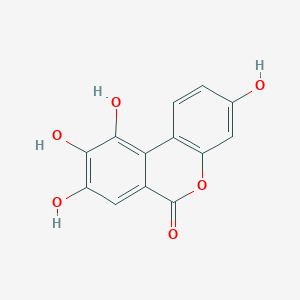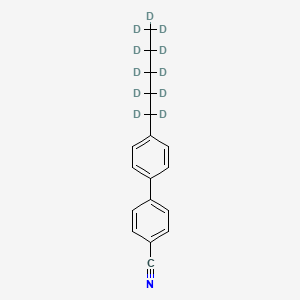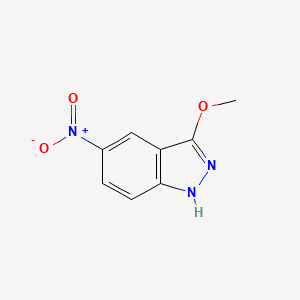
3-Methoxy-5-nitro-1H-indazol
Übersicht
Beschreibung
3-Methoxy-5-nitro-1H-indazole is an organic compound that belongs to the class of indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .
Synthesis Analysis
The synthesis of 1H-indazoles has been explored in various ways. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of 3-Methoxy-5-nitro-1H-indazole can be analyzed using various spectroscopic techniques. For example, NMR, FTIR, Raman, UV-Vis, and MS (GC) spectra can provide valuable information about the structure of the compound .Chemical Reactions Analysis
Indazole-containing compounds have been used in various chemical reactions. For instance, they have been used in the synthesis of biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Wissenschaftliche Forschungsanwendungen
Krebsforschung
3-Methoxy-5-nitro-1H-indazol: wurde auf sein Potenzial als Antikrebsmittel untersucht. Indazol-Derivate haben sich als vielversprechend bei der Hemmung des Zellwachstums in verschiedenen neoplastischen Zelllinien erwiesen . Insbesondere bestimmte Indazolcarboxamide haben eine antiproliferative Aktivität gezeigt, was darauf hindeutet, dass this compound ein Kandidat für weitere Untersuchungen in der Krebsforschung sein könnte.
Anwendungsgebiete gegen Entzündungen
Indazolverbindungen, einschließlich Derivaten wie This compound, sind bekannt für ihre entzündungshemmenden Eigenschaften . Sie wurden zur Entwicklung neuartiger Mittel zur Behandlung entzündlicher Erkrankungen eingesetzt und zeigen eine gute antinozizeptive Aktivität. Dies macht sie wertvoll für die Erforschung neuer entzündungshemmender Therapien.
Antibakterielle Aktivität
Die antimikrobiellen Aktivitäten von Indazol-Derivaten wurden untersucht, wobei einige Verbindungen eine moderate bis hohe Aktivität gegen verschiedene Bakterienkulturen zeigten . Dies deutet darauf hin, dass This compound bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.
Pharmakologische Synthese
Indazol-Derivate sind in der medizinischen Chemie wichtig für die Synthese von Arzneimitteln mit einer breiten Palette an pharmakologischen Aktivitäten . Der strukturelle Baustein von Indazol ist in mehreren auf dem Markt befindlichen Arzneimitteln vorhanden, und This compound könnte als Schlüsselzwischenprodukt bei der Synthese neuer pharmakologisch aktiver Verbindungen dienen.
Materialwissenschaften
In den Materialwissenschaften werden Indazol-Derivate aufgrund ihrer chemischen Eigenschaften bei der Synthese komplexer Moleküle verwendet . Das This compound könnte an der Entwicklung neuer Materialien mit bestimmten gewünschten Eigenschaften beteiligt sein.
Anwendungen im Umweltschutz
Obwohl direkte Hinweise auf Anwendungen von This compound im Umweltschutz nicht leicht zugänglich sind, war die breitere Klasse der Indazol-Derivate an Studien im Zusammenhang mit der Umweltwissenschaft beteiligt . Diese Verbindungen könnten auf ihre potenzielle Verwendung in der Umweltüberwachung und -sanierung untersucht werden.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Indazole-containing compounds have been found to have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ . They also play a role in the treatment of diseases induced by CHK1, CHK2, and SGK kinases .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for 3-Methoxy-5-nitro-1H-indazole.
Biochemical Pathways
Indazole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Indazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-Methoxy-5-nitro-1H-indazole may have similar effects.
Biochemische Analyse
Biochemical Properties
3-Methoxy-5-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indazole derivatives, including 3-Methoxy-5-nitro-1H-indazole, have been shown to inhibit phosphoinositide 3-kinase δ, an enzyme involved in cell growth and survival pathways . This interaction can lead to the modulation of signaling pathways that are crucial for cellular functions. Additionally, 3-Methoxy-5-nitro-1H-indazole may interact with other biomolecules, such as DNA and RNA, affecting gene expression and protein synthesis.
Cellular Effects
The effects of 3-Methoxy-5-nitro-1H-indazole on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to exhibit antiproliferative activity against cancer cells by causing cell cycle arrest in the G0–G1 phase . This suggests that 3-Methoxy-5-nitro-1H-indazole may have similar effects, potentially inhibiting the growth of neoplastic cells and affecting cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Methoxy-5-nitro-1H-indazole exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with phosphoinositide 3-kinase δ results in the inhibition of this enzyme, thereby affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, 3-Methoxy-5-nitro-1H-indazole may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxy-5-nitro-1H-indazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, but their stability may vary depending on environmental conditions . Long-term exposure to 3-Methoxy-5-nitro-1H-indazole in in vitro or in vivo studies may result in sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-Methoxy-5-nitro-1H-indazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, 3-Methoxy-5-nitro-1H-indazole may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Methoxy-5-nitro-1H-indazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to produce metabolites with distinct biological activities.
Transport and Distribution
The transport and distribution of 3-Methoxy-5-nitro-1H-indazole within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, 3-Methoxy-5-nitro-1H-indazole may accumulate in certain tissues or cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-Methoxy-5-nitro-1H-indazole can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can be mediated by targeting signals or post-translational modifications that guide the compound to its site of action. Understanding the subcellular distribution of 3-Methoxy-5-nitro-1H-indazole is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-methoxy-5-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-6-4-5(11(12)13)2-3-7(6)9-10-8/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCOORWHKSNLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
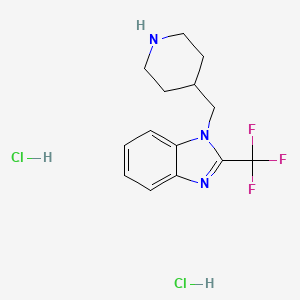

![4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1459236.png)
![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)

![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)
